molecular formula C13H9ClN2O2S B4713512 3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4713512
M. Wt: 292.74 g/mol
InChI Key: APZNMSPQKFVVSE-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro group, a methyl group, and an oxazolyl group attached to the benzothiophene core

Properties

IUPAC Name

3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-2-3-8-9(6-7)19-12(11(8)14)13(17)15-10-4-5-18-16-10/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZNMSPQKFVVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NOC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: Starting with a suitable benzene derivative, the thiophene ring can be introduced through cyclization reactions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be employed to introduce the chloro and methyl groups at the desired positions on the benzothiophene ring.

    Formation of the Oxazolyl Group: The oxazolyl group can be synthesized through cyclization reactions involving suitable precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the oxazolyl group is attached to the benzothiophene core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiophene ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-benzothiophene-2-carboxamide: Lacks the methyl and oxazolyl groups.

    6-methyl-1-benzothiophene-2-carboxamide: Lacks the chloro and oxazolyl groups.

    N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide: Lacks the chloro and methyl groups.

Uniqueness

3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of all three functional groups (chloro, methyl, and oxazolyl) on the benzothiophene core. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Reactant of Route 2
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3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide

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